molecular formula C8H5IN2 B13332660 4-Iodo-1,7-naphthyridine

4-Iodo-1,7-naphthyridine

Cat. No.: B13332660
M. Wt: 256.04 g/mol
InChI Key: SZEYUXWBFJNTHX-UHFFFAOYSA-N
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Description

4-Iodo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,7-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,7-naphthyridine using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as cobalt-catalyzed cross-couplings, can also be employed to functionalize halogenated naphthyridines .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.

    Cross-Coupling Reactions: Catalysts like palladium or cobalt, along with ligands and bases, are commonly used.

Major Products Formed:

Scientific Research Applications

4-Iodo-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,7-naphthyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The iodine atom can enhance binding affinity and selectivity by participating in halogen bonding. In materials science, its photochemical properties are exploited to generate excited states that can transfer energy or electrons to other molecules .

Comparison with Similar Compounds

Uniqueness of 4-Iodo-1,7-naphthyridine: The presence of the iodine atom at the 4-position makes this compound more reactive and versatile compared to its non-halogenated counterparts. This unique feature allows for a broader range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

4-iodo-1,7-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H

InChI Key

SZEYUXWBFJNTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)I

Origin of Product

United States

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